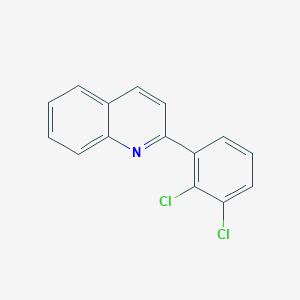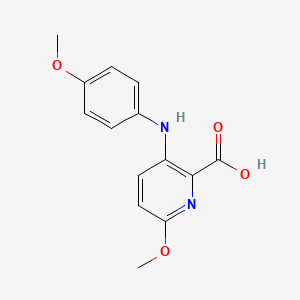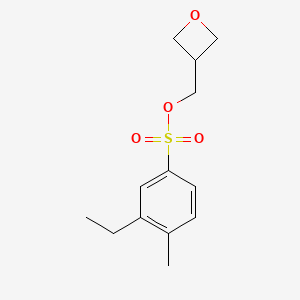
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine is a heterocyclic compound with the molecular formula C₁₆H₁₃N₅. It is a derivative of quinoxaline, which is known for its diverse biological activities and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the pyrrole rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines .
Aplicaciones Científicas De Investigación
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2,3-Di(1H-pyrrol-2-yl)quinoxalin-5-amine can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Levomycin: Another antibiotic with a different spectrum of activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
Propiedades
Número CAS |
500190-97-6 |
|---|---|
Fórmula molecular |
C16H13N5 |
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
2,3-bis(1H-pyrrol-2-yl)quinoxalin-5-amine |
InChI |
InChI=1S/C16H13N5/c17-10-4-1-5-13-14(10)21-16(12-7-3-9-19-12)15(20-13)11-6-2-8-18-11/h1-9,18-19H,17H2 |
Clave InChI |
UEVOLPDKIIKMPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CN3)C4=CC=CN4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


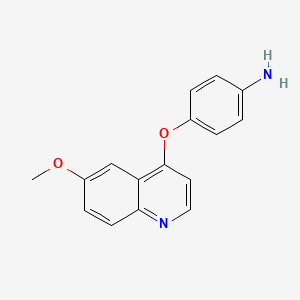
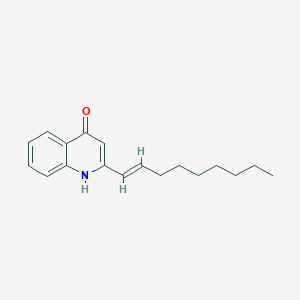

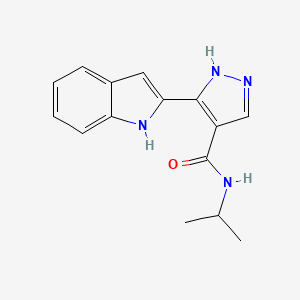
![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
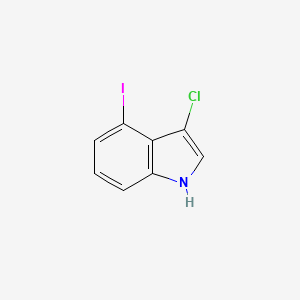
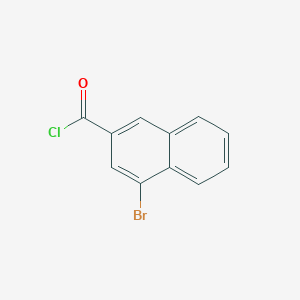
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)

![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)
